

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester characterization

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Compound of Interest

Compound Name: (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

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An In-depth Technical Guide to the Characterization of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, and a representative synthetic protocol for (R)-1-Boc-azetidine-2-carboxylic acid methyl ester. This chiral building block is of significant interest in medicinal chemistry and peptide synthesis due to the conformational constraints imparted by the azetidine ring, a key structural motif in the development of novel therapeutics.

Chemical and Physical Properties

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester is a stable, liquid compound at room temperature. Its properties are summarized in the table below.

Property	Value	Reference
Chemical Name	1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate	[1]
CAS Number	1260593-39-2	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[2]
Molecular Weight	215.25 g/mol	[1][2]
Physical Form	Liquid	[1]
Purity	≥97%	[1]
Density	1.2 ± 0.1 g/cm ³	[2]
Boiling Point	269.0 °C at 760 mmHg	[2]
Flash Point	116.5 °C	[2]
Refractive Index	1.481	[2]
Storage Temperature	2-8 °C	[1]

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester. While a specific experimental spectrum for this particular compound is not publicly available, the following data for the closely related (S)-1-Boc-azetidine-2-carboxylic acid can be used for comparison.

¹H NMR Spectroscopy

The proton NMR spectrum of the analogous (S)-1-Boc-azetidine-2-carboxylic acid in CDCl₃ shows characteristic signals for the azetidine ring protons, the Boc protecting group, and the carboxylic acid proton. For the target methyl ester, the carboxylic acid proton signal would be replaced by a methyl singlet.

- ¹H NMR (300 MHz, CDCl₃) of (S)-1-Boc-azetidine-2-carboxylic acid: δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H).[3]

Experimental Protocols

The synthesis of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester can be achieved through a two-step process starting from (R)-azetidine-2-carboxylic acid. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid

Materials:

- (R)-Azetidine-2-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of (R)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL), slowly add sodium hydroxide (420 mg, 10.5 mmol) at 0 °C.
- Add di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) to the reaction mixture at 0 °C.
- Allow the mixture to warm to room temperature and stir overnight.
- Remove the ethanol by evaporation under reduced pressure.

- Dilute the remaining aqueous solution with water (20 mL) and adjust the pH to 3 with dilute HCl.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water (30 mL) and saturated NaCl solution (30 mL), and dry over Na₂SO₄.
- Remove the solvent by evaporation to yield (R)-1-Boc-azetidine-2-carboxylic acid as a white solid.[3]

Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester

Materials:

- (R)-1-Boc-azetidine-2-carboxylic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂) or other esterification reagent
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)

Procedure:

- Suspend (R)-1-Boc-azetidine-2-carboxylic acid (1.0 g, 4.97 mmol) in anhydrous methanol (20 mL) and cool the mixture to 0 °C.
- Slowly add thionyl chloride (0.44 mL, 6.0 mmol) to the suspension.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Remove the solvent under reduced pressure.

- Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of NaHCO_3 (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.

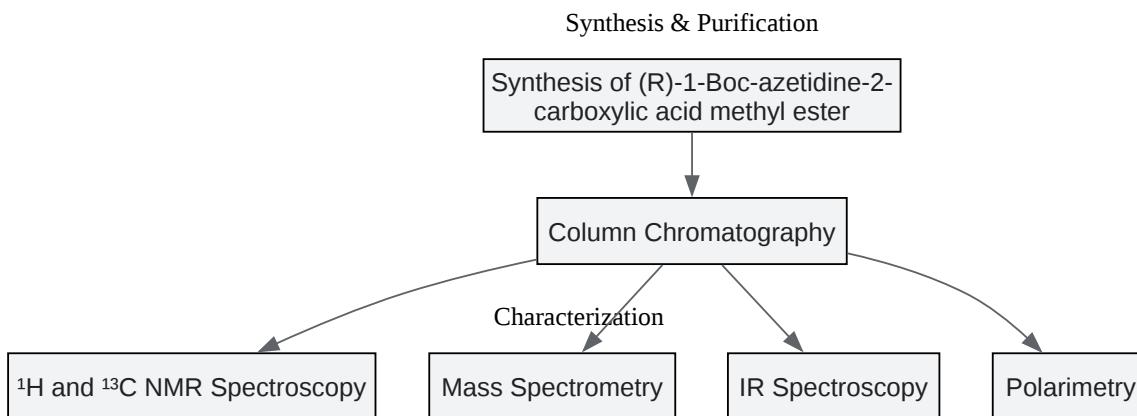
Visualization of Experimental Workflow

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.



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Caption: Synthetic pathway for (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.



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Caption: General workflow for the synthesis and characterization of the title compound.

Applications in Drug Development

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester serves as a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The rigid four-membered ring of the azetidine core introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their natural proline-containing counterparts. Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid that acts as a proline analogue.^[4] Its incorporation into peptides can disrupt protein structures, a property that can be harnessed in drug design.^[4]

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